Ro 04-5595 hydrochloride

Übersicht

Beschreibung

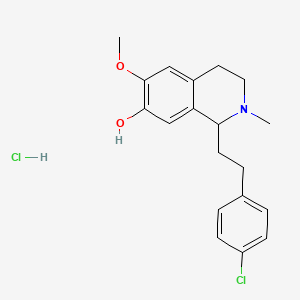

Ro 04-5595 hydrochloride is a selective antagonist for GluN2B-containing NMDA receptors. It is known for its high affinity and specificity towards these receptors, making it a valuable tool in neuropharmacological research. The compound’s chemical name is 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ro 04-5595 hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Isoquinoline Core: This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

Substitution Reactions:

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

Purification Techniques: Techniques such as recrystallization and chromatography are employed to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ro 04-5595 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various alcohols and amines.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Ro 04-5595 hydrochloride has been investigated for its potential therapeutic effects in various neurological disorders, including:

- Alzheimer's Disease: Research indicates that NMDA receptor hypofunction may contribute to cognitive deficits in Alzheimer's disease. This compound's ability to selectively inhibit GluN2B-containing NMDA receptors makes it a candidate for studying synaptic dysfunction associated with this condition .

- Parkinson's Disease: The compound has been used to explore excitotoxicity mechanisms related to dopaminergic neuron degeneration, potentially offering insights into treatment strategies .

Behavioral Studies

Behavioral studies utilizing this compound have provided valuable data on the role of NMDA receptors in addiction and anxiety-related behaviors:

- In one study, adult mice were administered this compound to evaluate its effects on locomotor activity and anxiety levels. The results indicated that the compound could modulate behaviors linked to NMDA receptor activity, supporting its use in addiction research .

Synaptic Plasticity

This compound has been instrumental in investigating mechanisms underlying synaptic plasticity:

- Studies have shown that inhibiting GluN2B-containing NMDA receptors can alter long-term potentiation (LTP) and long-term depression (LTD), which are critical processes for learning and memory .

Case Study 1: Impact on Synaptic Transmission

A study conducted by Zielonka et al. (2016) explored the effects of this compound on synaptic transmission in rodent models. The findings demonstrated that administration of the compound significantly reduced NMDA receptor-mediated currents, suggesting its potential role in modulating synaptic strength and plasticity .

Case Study 2: Behavioral Effects in Substance Abuse

In a behavioral study involving methamphetamine-treated mice, this compound was utilized to assess its impact on locomotor activity. Results indicated that the compound effectively attenuated hyperactivity induced by methamphetamine, highlighting its potential as a therapeutic agent for substance abuse disorders .

Wirkmechanismus

Ro 04-5595 hydrochloride exerts its effects by selectively binding to the GluN2B subunit of NMDA receptors. This binding inhibits the receptor’s activity, thereby modulating synaptic transmission and reducing excitotoxicity. The molecular targets include the NMDA receptor complex, and the pathways involved are primarily related to calcium influx and downstream signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ifenprodil: Another GluN2B-selective NMDA receptor antagonist.

Ro 25-6981: A potent and selective antagonist for GluN2B-containing NMDA receptors.

Eliprodil: A non-competitive antagonist of NMDA receptors.

Uniqueness

Ro 04-5595 hydrochloride is unique due to its high selectivity and affinity for the GluN2B subunit, which makes it particularly useful for studying the specific roles of these receptors in various physiological and pathological processes .

Biologische Aktivität

Ro 04-5595 hydrochloride, with the chemical formula C19H22ClNO2·HCl and a molecular weight of 368.3 g/mol, is a selective antagonist for NMDA receptors containing the GluN2B subunit (formerly known as NR2B). It is primarily utilized in research settings to study the role of these receptors in various neurological processes and disorders. The compound exhibits a binding affinity characterized by a Ki value of 31 nM, indicating its potency as a selective antagonist .

Chemical Characteristics

| Property | Details |

|---|---|

| Chemical Name | 1-[2-(4-Chlorophenyl)ethyl]-1,2,3,4-tetrahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride |

| CAS Number | 64047-73-0 |

| Purity | ≥98% (HPLC) |

| Storage Conditions | Desiccate at +4°C |

| PubChem ID | 46739 |

Ro 04-5595 selectively inhibits the GluN2B subunit of NMDA receptors, which are critical in mediating synaptic plasticity and memory function. By blocking these receptors, Ro 04-5595 can modulate excitatory neurotransmission, making it a valuable tool in studying conditions such as neurodegeneration, schizophrenia, and pain management .

Research Findings

- In Vitro Studies : Research has demonstrated that Ro 04-5595 effectively reduces NMDA receptor-mediated currents in neuronal cultures. This action is crucial for understanding synaptic dysfunctions associated with various neurological disorders .

- Animal Models : In vivo studies using animal models have shown that administration of Ro 04-5595 can attenuate hyperactivity induced by amphetamine, suggesting its potential role in treating conditions like ADHD and other behavioral disorders .

- Neuroprotective Effects : Studies indicate that Ro 04-5595 may exert neuroprotective effects against excitotoxicity, which is often implicated in neurodegenerative diseases. This property makes it a candidate for further exploration in therapeutic contexts .

Case Studies

Several case studies have highlighted the effects of Ro 04-5595 in different experimental setups:

- Case Study 1 : In a study examining the effects of repeated neurotensin injections on locomotion and ERK activation, Ro 04-5595 was shown to sensitize responses to amphetamines, providing insights into the modulation of dopaminergic pathways through NMDA receptor antagonism .

- Case Study 2 : Another investigation focused on the compound's ability to mitigate symptoms associated with chronic pain models in rodents. Researchers noted significant reductions in pain perception when subjects were treated with Ro 04-5595 prior to inducing pain stimuli .

Eigenschaften

IUPAC Name |

1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIPBLQAFKRFSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70982243 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-73-0 | |

| Record name | 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70982243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.